REACTION_CXSMILES
|
[CH2:1]1[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.C(=O)(O)[O-].[Na+].[Na].[BH4-].[Na+].Cl.[H][H]>O>[SH:4][CH:5]([CH2:1][CH2:2][SH:3])[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,4.5,^1:17|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C1CSSC1CCCCC(=O)O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in small portions over 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sonicated
|
Type
|
TEMPERATURE
|
Details
|
The resulting pale yellow solution was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The solution was stirred at ice bath temperature another 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The cloudy solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
an oily liquid separated
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×50 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
The oil remaining was further dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the last traces of solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
SC(CCCCC(=O)O)CCS
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[S:4][S:3][CH2:2]1.C(=O)(O)[O-].[Na+].[Na].[BH4-].[Na+].Cl.[H][H]>O>[SH:4][CH:5]([CH2:1][CH2:2][SH:3])[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2,4.5,^1:17|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C1CSSC1CCCCC(=O)O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in small portions over 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sonicated
|
Type
|
TEMPERATURE
|
Details
|
The resulting pale yellow solution was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The solution was stirred at ice bath temperature another 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The cloudy solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
an oily liquid separated
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×50 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
The oil remaining was further dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the last traces of solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
SC(CCCCC(=O)O)CCS
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |